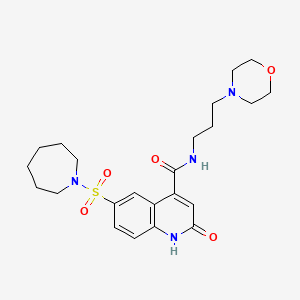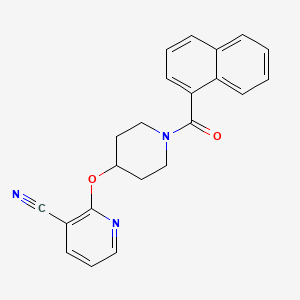![molecular formula C16H23N7O3S B2956759 N-(1-{3-环丙基-[1,2,4]三唑并[4,3-b]吡啶嗪-6-基}氮杂环丁-3-基)-N-甲基吗啉-4-磺酰胺 CAS No. 2200780-30-7](/img/structure/B2956759.png)
N-(1-{3-环丙基-[1,2,4]三唑并[4,3-b]吡啶嗪-6-基}氮杂环丁-3-基)-N-甲基吗啉-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a morpholine ring with a sulfonamide group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, or diones . The exact synthetic route would depend on the specific substituents and functional groups present in the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including condensation reactions and cycloadditions .科学研究应用
Anticancer Activity
The 1,2,4-triazolo[4,3-b]pyridazine scaffold is known for its potential anticancer properties. Molecules containing this structure can be designed to target specific cancer cell lines, inhibiting their growth and proliferation. Research could explore the efficacy of this compound against various cancer types, focusing on its mechanism of action, which may involve the disruption of cell signaling pathways or interference with DNA replication .
Antimicrobial Properties
Compounds with triazolo and pyridazine rings have shown antimicrobial activity. This particular molecule could be studied for its effectiveness against a range of bacterial and fungal pathogens. Investigations might include its use as a potential antibiotic or antifungal agent, examining its ability to disrupt microbial cell walls or inhibit essential enzymes .
Analgesic and Anti-inflammatory Uses
The morpholine moiety is often associated with analgesic and anti-inflammatory effects. This compound could be researched for its potential to reduce pain and inflammation, possibly by modulating inflammatory mediators or blocking pain signals at the neuronal level .
Antioxidant Effects
Antioxidants play a crucial role in protecting cells from oxidative stress. The unique combination of functional groups in this compound suggests it could possess antioxidant properties, warranting studies into its capacity to neutralize free radicals and prevent cellular damage .
Antiviral Applications
Given the current global focus on antiviral research, this compound’s triazolo and pyridazine components may offer a platform for developing new antiviral agents. Research could be directed at viruses of high clinical importance, assessing the compound’s ability to inhibit viral entry, replication, or assembly .
Enzyme Inhibition
The compound’s structure indicates potential as an enzyme inhibitor. It could be investigated for its ability to inhibit enzymes like carbonic anhydrase, cholinesterase, or aromatase, which are involved in various physiological processes and diseases. Such inhibitors have applications in treating conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antitubercular Potential
Tuberculosis remains a significant global health challenge. The compound could be explored for its antitubercular activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. Studies might focus on its mechanism of action and potential synergies with existing antitubercular drugs .
Molecular Modeling and Drug Design
Finally, the compound’s intricate structure makes it an interesting candidate for molecular modeling studies. Researchers could use computational methods to predict its binding affinity to various targets, aiding in the rational design of new drugs with improved efficacy and reduced side effects .
未来方向
属性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20(27(24,25)22-6-8-26-9-7-22)13-10-21(11-13)15-5-4-14-17-18-16(12-2-3-12)23(14)19-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXODFMUBHTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)


![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)



![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)


![6-[(4-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2956699.png)